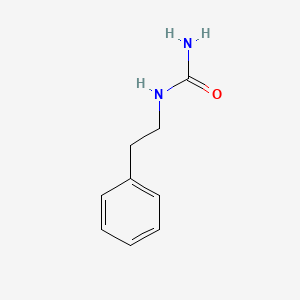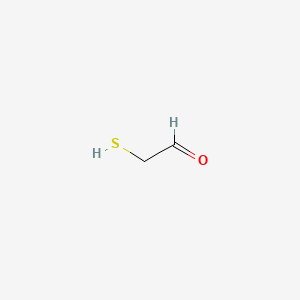
5,9-Dimethyl-4,8-decadienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,9-Dimethyl-4,8-decadienal is an organic compound with the molecular formula C12H20O. It is a colorless to pale yellow liquid with a distinctive aldehyde aroma. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dimethyl-4,8-decadienal typically involves the aldol condensation of appropriate aldehydes followed by dehydration. One common method is the reaction of 5-methyl-2-hexenal with 3-methyl-2-butenal under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using distillation or chromatography techniques .
化学反応の分析
Types of Reactions: 5,9-Dimethyl-4,8-decadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5,9-Dimethyl-4,8-decadienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents
作用機序
The mechanism of action of 5,9-Dimethyl-4,8-decadienal involves its interaction with various molecular targets. It can form Schiff bases with amino groups in proteins, leading to changes in protein conformation and function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .
類似化合物との比較
2,4-Decadienal: Another aldehyde with similar structural features but different positional isomers.
5,9-Dimethyl-2,4-decadienal: A positional isomer with the double bonds in different locations.
4,8-Decadienal: A compound with similar chain length but different substitution patterns.
Uniqueness: 5,9-Dimethyl-4,8-decadienal is unique due to its specific double bond positions and methyl substitutions, which confer distinct chemical and physical properties. These structural features make it particularly valuable in applications requiring specific reactivity and aroma profiles .
特性
CAS番号 |
762-26-5 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC名 |
(4E)-5,9-dimethyldeca-4,8-dienal |
InChI |
InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h7-8,10H,4-6,9H2,1-3H3/b12-8+ |
InChIキー |
MMLYERLRGHVBEK-XYOKQWHBSA-N |
SMILES |
CC(=CCCC(=CCCC=O)C)C |
異性体SMILES |
CC(=CCC/C(=C/CCC=O)/C)C |
正規SMILES |
CC(=CCCC(=CCCC=O)C)C |
Key on ui other cas no. |
762-26-5 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-[(E)-1,2-Diazenediyl]Dipyridine](/img/structure/B1617126.png)












